Undecenoyl chloride
Description
Significance of Undecenoyl Chloride in Advanced Organic Synthesis
In the realm of advanced organic synthesis, this compound serves as a crucial acylating reagent. sigmaaldrich.com Its reactivity facilitates the efficient introduction of the undecenoyl group into various organic molecules, enabling the synthesis of esters and amides. chemimpex.com This capability is fundamental in the creation of complex molecular architectures and is applied in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the terminal alkene provides a site for further chemical modification, such as through olefin metathesis, which has been demonstrated as a valuable method for producing polysaccharide derivatives like cellulose (B213188) ω-carboxyalkanoates. sigmaaldrich.com
The strategic application of this compound is central to retrosynthetic analysis, a method used to design the synthesis of complex organic molecules. surrey.ac.uk Its role as a building block allows chemists to deconstruct a target molecule into simpler, commercially available precursors, with this compound often serving as a key starting material. The ability to participate in both acylation and alkene-based reactions makes it a versatile tool for constructing diverse molecular frameworks. chemimpex.comsurrey.ac.uk
Role in Polymer Science and Materials Engineering
The dual functionality of this compound is particularly advantageous in polymer science and materials engineering. chemimpex.com It is utilized in polymerization processes to develop new materials with customized properties for applications such as coatings and adhesives. chemimpex.com The terminal double bond can participate in polymerization reactions, while the acyl chloride group can be used to graft the polymer onto surfaces or to other molecules, thereby modifying the material's properties.
One notable application is in the synthesis and modification of hyperbranched polymers, such as hyperbranched poly(glycidol). sigmaaldrich.comsigmaaldrich.com These highly branched, three-dimensional polymers exhibit unique properties like low viscosity and high solubility. This compound can be used to introduce the undecenoyl group onto the polymer backbone, which can then be further functionalized. sigmaaldrich.com
In another example, this compound is used to create photo-crosslinkable hydroxypropyl cellulose (HPC) esters. frontiersin.org By reacting HPC with stearoyl chloride and this compound, a mixed ester is formed. frontiersin.org The undecenoyl groups provide sites for photo-induced radical crosslinking, allowing for the formation of surface-attached organogels. frontiersin.org The properties of these gels, such as their polarity, can be tailored by controlling the degree of substitution of the different fatty acid chlorides. frontiersin.org This approach has been used to develop microfluidic devices for the local concentration of organic analytes. frontiersin.org
| Polymer System | Role of this compound | Resulting Material/Application | Reference |
|---|---|---|---|
| Hyperbranched Poly(glycidol) | Introduces undecenoyl groups for further functionalization | Modified hyperbranched polymers with tailored properties | sigmaaldrich.comsigmaaldrich.com |
| Hydroxypropyl Cellulose (HPC) Esters | Provides photo-crosslinkable sites | Surface-attached organogels for microfluidic devices | frontiersin.org |
| General Polymerization | Monomer or grafting agent | Specialty polymers for coatings and adhesives | chemimpex.com |
Emerging Applications in Biomolecule Functionalization and Surface Chemistry
The reactivity of this compound makes it a valuable tool for the functionalization of biomolecules and the modification of surfaces. chemimpex.com In bioconjugation, it can be used to attach biomolecules to surfaces or other molecules, which is crucial for the development of diagnostic and therapeutic agents. chemimpex.com The ability to modify surfaces with specific chemical functionalities is essential for a wide range of applications, from biosensors to medical implants. european-mrs.com
A significant application lies in the functionalization of silicon surfaces. A method involving the UV-mediated attachment of alkenes to hydrogen-terminated silicon has been used to create aminodecane-modified surfaces. oup.com This process utilizes a derivative of this compound in a multi-step synthesis to produce 10-aminodec-1-ene, which then reacts with the silicon surface. oup.com The resulting amine-terminated surface can be used to covalently attach DNA oligonucleotides, enabling the creation of DNA arrays. oup.com
Furthermore, this compound has been employed in the esterification of amylopectin, a hyper-branched polysaccharide. acs.org The resulting ester can be further modified to introduce carboxyl groups, which can then be used to synthesize quadrilateral-shaped silver nanoparticles (QAgNPs). acs.org This demonstrates the utility of this compound in creating complex, functional nanomaterials.
Contextualizing this compound within Sustainable Chemistry Initiatives
The principles of sustainable or "green" chemistry are increasingly influencing chemical research and manufacturing. unep.orgitrcweb.org These principles encourage the design of products and processes that minimize the use and generation of hazardous substances. unep.org this compound, being derived from undecylenic acid which can be obtained from castor oil, a renewable resource, aligns with the goal of using renewable feedstocks.
The versatility of this compound allows for its use in atom-efficient reactions, a key concept in green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. surrey.ac.uk Its ability to facilitate the synthesis of advanced materials and functional surfaces from renewable starting points contributes to the development of more sustainable technologies. upc.edu For instance, its use in creating surface-attached gels from a renewable polysaccharide like hydroxypropyl cellulose exemplifies a move towards more environmentally friendly materials. frontiersin.org
The broader context of sustainable chemistry involves a holistic assessment of a product's lifecycle, from feedstock sourcing to end-of-life considerations. itrcweb.orgamericanchemistry.com By enabling the creation of durable and functional materials from renewable resources, this compound can play a role in a more circular economy. However, the use of any reactive chemical, including this compound, necessitates careful handling and process design to minimize environmental impact, a core tenet of sustainable chemical practice. unep.orgamericanchemistry.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
27236-80-2 |
|---|---|
Molecular Formula |
C11H19ClO |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
undec-2-enoyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3 |
InChI Key |
RCFUFEMQNKVAGF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CC(=O)Cl |
Canonical SMILES |
CCCCCCCCC=CC(=O)Cl |
Other CAS No. |
27236-80-2 |
Origin of Product |
United States |
Synthetic Methodologies for Undecenoyl Chloride and Its Precursors
Preparation of Undecenoyl Chloride from Undecenoic Acid and Derivatives
The conversion of undecenoic acid to this compound is a standard transformation in organic chemistry, typically achieved through the use of common chlorinating agents that convert a carboxylic acid to an acyl chloride.
The reaction of undecenoic acid with thionyl chloride (SOCl₂) is a widely employed method for the preparation of this compound. smolecule.com This reaction is efficient and produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture, simplifying purification. smolecule.com The general reaction is as follows:
C₁₁H₂₀O₂ + SOCl₂ → C₁₁H₁₉ClO + SO₂ + HCl smolecule.com
The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). d-nb.inforesearchgate.net The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the actual catalytic species that activates the carboxylic acid for nucleophilic attack by the chloride ion. wikipedia.orggoogle.com
A typical laboratory-scale synthesis involves treating undecenoic acid with an excess of thionyl chloride, either neat or in an inert solvent. The reaction mixture is often heated to reflux to ensure complete conversion. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to afford the crude this compound, which can be further purified by vacuum distillation.
Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of this compound from undecenoic acid. smolecule.comgoogle.com Compared to thionyl chloride, oxalyl chloride is a milder reagent and its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup procedure. wikipedia.org A patent has described the conversion of undecylenic acid into its acid chloride using oxalyl chloride. google.com
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at temperatures ranging from 0 to 25 °C. vulcanchem.com Similar to the thionyl chloride method, a catalytic amount of DMF is often added to facilitate the reaction by forming the Vilsmeier reagent. wikipedia.org
A documented procedure for the chlorination of 10-undecenoic acid involved the use of 1.5 equivalents of oxalyl chloride with ethyl acetate (B1210297) as the solvent, resulting in a 95% isolated yield of 10-undecenoyl chloride. rsc.org
While direct chlorination using chlorine gas is a common industrial process for producing simple alkyl chlorides, its application for the synthesis of acyl chlorides from carboxylic acids is less common. More relevant to this class of compounds are "direct" methods that utilize other highly reactive chlorinating agents like phosgene (B1210022) (COCl₂) or its safer equivalents. d-nb.info
Phosgene, though highly toxic, is used in industrial settings for the chlorination of carboxylic acids. d-nb.info A safer alternative to phosgene is di-(trichloromethyl) carbonate, also known as triphosgene. A patented method for the synthesis of undecanoyl chloride, a saturated analogue of this compound, utilizes di-(trichloromethyl) carbonate as the chlorinating agent in the presence of an organic amine catalyst. google.com This method provides high yields and purity, with examples showing product yields of up to 95% with a purity of 99.0%. google.com The reaction can be carried out in various organic solvents at temperatures ranging from 0 to 100 °C over 1 to 20 hours. google.com This approach represents a viable, albeit less common, pathway to this compound.
Another approach involves the use of phosphorus-based chlorinating agents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) in the presence of a catalyst for large-scale production.
Oxalyl Chloride-Mediated Synthesis Pathways
Optimized Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and impurities. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and pressure.
Solvent Selection in this compound Synthesis
The choice of solvent plays a significant role in the synthesis of this compound. The ideal solvent should be inert to the highly reactive chlorinating agents and the acyl chloride product. It should also facilitate the reaction and simplify the purification process.
Commonly used solvents for the synthesis of acyl chlorides are aprotic solvents. For instance, in the oxalyl chloride-mediated synthesis, dichloromethane or ether are typical solvent choices. vulcanchem.com In a patented method for a reaction involving 10-undecenoyl chloride, diethyl ether or n-hexane were used as the organic solvent. google.com The use of aprotic solvents like dichloromethane or tetrahydrofuran (B95107) (THF) helps to stabilize the acyl chloride intermediate. In a study on the synthesis of new polyesters, the preparation of a monomer from 10-undecenoyl chloride was conducted in toluene (B28343) in the presence of triethylamine (B128534). rsc.org Another study mentions the use of THF for a similar reaction. rsc.org
The following table summarizes solvents used in various syntheses involving this compound and its derivatives.
| Chlorinating Agent/Reaction | Solvent(s) | Reference(s) |
| Oxalyl Chloride | Dichloromethane, Ether | vulcanchem.com |
| Oxalyl Chloride | Ethyl Acetate | rsc.org |
| Thionyl Chloride | Dichloromethane | researchgate.net |
| Reaction with amine | Diethyl ether, n-hexane | google.com |
| Reaction with alcohol | Toluene, THF | rsc.org |
Temperature and Pressure Optimization in this compound Synthesis
Temperature is a critical parameter in the synthesis of this compound. The optimal temperature depends on the specific chlorinating agent and solvent used. For instance, reactions with the milder oxalyl chloride are often conducted at lower temperatures, typically between 0 and 25 °C, to control the reaction rate and minimize potential side reactions. vulcanchem.com In contrast, reactions with thionyl chloride may require heating to reflux to proceed at a reasonable rate.
In industrial settings, chlorination processes are carried out under controlled temperature and pressure conditions to ensure high yield and purity. For reactions involving the subsequent use of this compound, specific temperatures have been reported. For example, a reaction of 10-undecenoyl chloride with an amine was maintained at 30-40 °C. google.com In another instance, the reaction of 10-undecenoyl chloride with an alcohol was initiated at 0 °C and then allowed to warm to room temperature. mdpi.com Maintaining reactions at a lower temperature, such as 0-5 °C, can help to suppress side reactions like ketene (B1206846) formation.
Pressure is primarily a concern during the purification of this compound by distillation. Due to its relatively high boiling point (120-122 °C at 10 mmHg), vacuum distillation is employed to purify the compound without thermal decomposition. vwr.com
The following table provides examples of reaction temperatures reported for syntheses involving this compound.
| Reagent/Reaction | Temperature | Pressure | Notes | Reference(s) |
| Undec-9-ynoic acid with SOCl₂ | 0–25 °C | Atmospheric | Analogous reaction | vulcanchem.com |
| 10-Undecenoyl chloride with amine | 30–40 °C | Atmospheric | google.com | |
| 10-Undecenoyl chloride with alcohol | 0 °C to room temp. | Atmospheric | mdpi.com | |
| General acyl chloride synthesis | 0–5 °C | Atmospheric | To suppress side reactions | |
| Purification | 120–122 °C | 10 mmHg | Vacuum distillation | vwr.com |
Catalytic Systems for this compound Formation
The synthesis of this compound from its precursor, 10-undecenoic acid, is a standard transformation in organic chemistry that typically involves the use of a chlorinating agent. The efficiency and mildness of this conversion can be significantly enhanced through the use of catalytic systems. These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the chloride ion.
The most prevalent catalytic method for the formation of acyl chlorides, including this compound, involves the use of N,N-dimethylformamide (DMF) in conjunction with common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comwikipedia.orggoogle.com The key to this catalysis is the in-situ formation of the Vilsmeier reagent, an iminium salt, which is the true active species. wikipedia.orgwikipedia.org
The general mechanism for DMF-catalyzed acylation begins with the reaction between DMF and the chlorinating agent (e.g., thionyl chloride) to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. wikipedia.org The carboxylic acid then reacts with this electrophilic species, leading to a highly reactive intermediate. This intermediate readily undergoes nucleophilic attack by a chloride ion, yielding the final acyl chloride and regenerating the DMF catalyst. wikipedia.org
A specific application of this catalytic system is documented in the synthesis of this compound from 10-undecenoic acid. In one procedure, a solution of 10-undecenoic acid, thionyl chloride, and a catalytic quantity of DMF in dichloromethane (DCM) is stirred at 45 °C for 5 hours to yield the product.
Beyond the widely used DMF/thionyl chloride system, other catalytic approaches have been developed for the general conversion of carboxylic acids to acyl chlorides, which are applicable to the synthesis of this compound. For instance, cyanuric chloride (TCT) can be used as a promoter with a formamide (B127407) catalyst to achieve this transformation. rsc.org Another system employs bis-(trichloromethyl) carbonate (BTC), also known as triphosgene, with a catalytic amount of DMF. jcsp.org.pk Research on the conversion of benzoic acid using the BTC/DMF system showed that a 3 mol% loading of DMF provided the optimal catalytic activity, achieving a 93% yield. jcsp.org.pk
The table below summarizes various catalytic systems and reagents used for the synthesis of acyl chlorides from carboxylic acids.
Table 1. Catalytic Systems for the Formation of Acyl Chlorides
| Chlorinating Agent | Catalyst | Key Features/Mechanism | References |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Commonly used; reaction proceeds via a Vilsmeier reagent intermediate. By-products (SO₂ and HCl) are gaseous, simplifying purification. | wikipedia.orggoogle.com |
| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Milder and more selective than SOCl₂. The reaction is driven by the formation of gaseous by-products (CO, CO₂, HCl). | commonorganicchemistry.comwikipedia.org |
| Bis-(trichloromethyl) carbonate (BTC) / Phosgene (COCl₂) | N,N-Dimethylformamide (DMF) | BTC (triphosgene) is a safer, solid alternative to gaseous phosgene. The reaction is catalyzed by DMF. | google.comjcsp.org.pk |
| Cyanuric Chloride (TCT) | Formylpyrrolidine (FPyr) / DMF | TCT is an inexpensive activating reagent. The formamide acts as the catalyst for the conversion. | rsc.org |
| Phthaloyl Dichloride | N,N-Dimethylformamide (DMF) | Used to pre-form the Vilsmeier reagent, which is then isolated and used to convert carboxylic acids to acid chlorides. | scirp.orgresearchgate.net |
Fundamental Reactivity and Mechanistic Investigations of Undecenoyl Chloride
Nucleophilic Acyl Substitution Reactions of Undecenoyl Chloride
The primary mode of reactivity for this compound is nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile. This class of reactions is fundamental to the synthesis of a variety of downstream products. The electrophilic carbonyl carbon is susceptible to attack by a range of nucleophiles, including alcohols, amines, and thiols. scbt.com
Esterification Reactions with Alcohol Systems
This compound readily reacts with alcohols to form esters. libretexts.org This reaction is a classic example of nucleophilic acyl substitution and is widely employed in the synthesis of various esters. The reaction proceeds via an addition-elimination mechanism, where the alcohol oxygen attacks the carbonyl carbon, followed by the elimination of a chloride ion. chemguide.co.uk
The esterification of this compound has been utilized in the modification of various polymeric and cellulosic materials. For instance, it has been used to synthesize α-cellulose 10-undecenoyl ester (CUE) coatings. smolecule.com In one study, microcrystalline cellulose (B213188) (MCC) was reacted with this compound in pyridine (B92270) at elevated temperatures to produce CUE. mdpi.com Similarly, poly(vinyl alcohol) (PVA) has been esterified with this compound in the presence of pyridine and 4-dimethylaminopyridine (B28879) (DMAP) to introduce unsaturated pendant groups. kpi.ua The degree of esterification can be influenced by reaction time, with a maximum modification being reached within 1-2 days at room temperature. kpi.ua
The reaction conditions for esterification can vary. For example, the reaction of hydroxyl-terminated poly(n-butyl acrylate) with this compound was carried out in toluene (B28343) with pyridine at 60°C. google.com In another instance, the synthesis of α-ethynyl-ω-vinyl-PCL involved the reaction of a hydroxyl-terminated PCL precursor with this compound under a nitrogen atmosphere. mdpi.com
Below is a table summarizing various esterification reactions involving this compound:
| Alcohol Substrate | Reagents/Conditions | Product | Reference(s) |
| Microcrystalline Cellulose | Pyridine, 100°C | Cellulose 10-Undecenoyl Ester (CUE) | mdpi.com |
| Poly(vinyl alcohol) | Pyridine, DMAP, room temp. | Undecenoyl-modified PVA | kpi.ua |
| Hydroxyl terminated poly(n-butyl acrylate) | Toluene, pyridine, 60°C | Undecenoyl-terminated poly(n-butyl acrylate) | google.com |
| α-ethynyl-ω-hydroxy-PCL | Nitrogen atmosphere | α-ethynyl-ω-vinyl-PCL | mdpi.com |
| 4-(4-hydroxy-phenylazo) benzoic acid ethyl ester | Tetrahydrofuran (B95107), pyridine, 60°C | Azo-containing ester | rsc.org |
| 4-hydroxybenzoic acid | Tetrahydrofuran, pyridine, 60°C | Esterified benzoic acid derivative | rsc.org |
Amidation Reactions with Primary and Secondary Amines
This compound also undergoes facile reactions with primary and secondary amines to yield the corresponding amides. netascientific.com This amidation reaction is another key application of nucleophilic acyl substitution.
For example, this compound has been reacted with DL-homocysteine thiolactone hydrochloride in the presence of triethylamine (B128534) to form an amide linkage. core.ac.uk In a different study, the reaction of this compound with 2-chloroethylammonium chloride was conducted in dichloromethane (B109758) with triethylamine. rsc.org The synthesis of various amides has also been achieved by reacting this compound with the appropriate nitrogen source. helsinki.fi A detailed procedure for the synthesis of N-(10-undecenoyl)pyrrolidine involves the dropwise addition of this compound to a solution of pyrrolidine (B122466) and triethylamine in dichloromethane at low temperatures. orgsyn.orgorgsyn.org
The following table presents examples of amidation reactions with this compound:
| Amine Substrate | Reagents/Conditions | Product | Reference(s) |
| DL-Homocysteine thiolactone hydrochloride | Dichloromethane, triethylamine | N-undecenoyl homocysteine thiolactone | core.ac.uk |
| 2-chloroethylammonium chloride | Dichloromethane, triethylamine, 0°C to room temp. | N-(2-chloroethyl)-10-undecenamide | rsc.org |
| Pyrrolidine | Dichloromethane, triethylamine, 0-5°C to room temp. | N-(10-undecenoyl)pyrrolidine | orgsyn.orgorgsyn.org |
| Chitosan | Varied conditions | Mixed 10-undecenoyl/phenylaminocarbonyl or benzoyl derivatives of chitosan | nih.gov |
Thioesterification Reactions with Thiol Nucleophiles
The reaction of this compound with thiol nucleophiles leads to the formation of thioesters. nih.gov This thioesterification is analogous to esterification and amidation, with the sulfur atom of the thiol acting as the nucleophile. Thioesters are important intermediates in organic synthesis and can be more reactive than their oxygen-containing ester counterparts. warwick.ac.uk
While specific examples detailing the reaction of this compound with simple thiols are less common in the provided context, the general reactivity of acyl chlorides with thiols to form thioesters is a well-established transformation. nih.govmdpi.com The reaction of acyl chlorides with thiols is a standard method for preparing thioesters, often carried out in the presence of a base. warwick.ac.uk
Reaction Kinetics and Thermodynamic Considerations
The reactivity of this compound in nucleophilic acyl substitution reactions is influenced by both kinetic and thermodynamic factors. scbt.com The presence of the electron-withdrawing carbonyl group activates the acyl chloride for nucleophilic attack. scbt.com
Studies on the esterification of poly(vinyl alcohol) with this compound have shown that the reaction rate is initially fast, with a maximum degree of modification being achieved within 1-2 days at room temperature, after which the reaction plateaus. kpi.ua This suggests that the reaction reaches equilibrium or that steric hindrance on the polymer backbone increasingly impedes further reaction.
In the context of polymer modification, the kinetics of curing reactions involving undecenoyl-modified polymers have been investigated. For instance, the modification of hyperbranched polyesters with this compound affects the curing kinetics of epoxy/anhydride systems. researchgate.net The activation energy of these curing processes can be influenced by the presence and degree of modification of the undecenoyl groups. researchgate.net
Influence of Catalyst Systems on Reaction Pathways
Catalysts can play a significant role in directing the reaction pathways of this compound and its derivatives. In nucleophilic acyl substitution reactions, bases like pyridine and DMAP are often used to scavenge the HCl byproduct and catalyze the reaction. kpi.uasciencemadness.org
In the context of the terminal alkene, various catalyst systems are employed for transformations such as metathesis. Ruthenium-based catalysts, like the Hoveyda-Grubbs and Grubbs catalysts, are commonly used for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions of undecenoyl-derived substrates. unibas.itresearchgate.netrsc.org The choice of catalyst can influence the efficiency and selectivity of the metathesis reaction. researchgate.netrsc.org For example, in the cross-metathesis of olefin-terminated cellulose esters with acrylic acid, the Hoveyda-Grubbs 2nd generation catalyst was found to be effective. researchgate.netrsc.org The activity and stereoselectivity of different ruthenium catalysts have been evaluated in the synthesis of macrolactones and lactams, showing that the catalyst structure significantly impacts the reaction outcome. unibas.it
Karstedt's catalyst has been used in the hydrosilylation reaction of an azo-containing monomer derived from this compound with 1,1,3,3-tetramethyldisiloxane. rsc.org Furthermore, zirconocene/MAO catalyst systems have been used for the copolymerization of propylene (B89431) with this compound, demonstrating that the catalyst activity is influenced by the polar nature of the comonomer. researchgate.net
The following table provides examples of catalysts used in reactions involving this compound or its derivatives:
| Reaction Type | Catalyst | Substrate/Reactants | Reference(s) |
| Esterification | Pyridine, DMAP | Poly(vinyl alcohol), this compound | kpi.ua |
| Cross-Metathesis | Hoveyda-Grubbs 2nd generation catalyst | Olefin-terminated cellulose esters, Acrylic acid | researchgate.netrsc.org |
| Ring-Closing Metathesis | Ruthenium benzylidene complexes | Dienes derived from this compound | unibas.it |
| Hydrosilylation | Karstedt's catalyst | Azo-monomer from this compound, 1,1,3,3-Tetramethyldisiloxane | rsc.org |
| Copolymerization | rac-Et[1Ind]2ZrCl2/MAO | Propylene, this compound | researchgate.net |
Applications of Undecenoyl Chloride in Advanced Organic Synthesis
Synthesis of Novel Esters and Amides
The reactivity of the acyl chloride group makes undecenoyl chloride an excellent reagent for acylation reactions, particularly in the synthesis of esters and amides with unique properties conferred by the long, unsaturated alkyl chain. chemimpex.com
This compound is employed in the synthesis of long-chain fatty acid esters, which are valuable in materials science and polymer chemistry. A key application is the chemical modification of polysaccharides like cellulose (B213188). Commercially available cellulose esters can be acylated with 10-undecenoyl chloride to introduce olefin-terminated side chains. researchgate.netresearchgate.net These modified cellulose esters can then undergo further reactions, such as cross-metathesis, to create novel bio-based materials with improved mechanical properties. researchgate.net
Another synthetic route involves the O-acylation of an aromatic acetaldehyde (B116499) with a long-chain acyl chloride, such as this compound, to produce long-chain fatty acid enol esters. nih.gov This method allows for the rapid construction of various structural analogues of naturally occurring metabolites. nih.gov
Table 1: Examples of Long-Chain Fatty Acid Ester Synthesis
| Reactant | Reagent | Product Type | Application |
|---|---|---|---|
| Cellulose Esters | 10-Undecenoyl Chloride | Olefin-terminated cellulose esters | Precursors for cross-linked bio-based polymers researchgate.netresearchgate.net |
The reaction of this compound with amines is a straightforward and efficient method for producing undecenoyl amides. These amides are synthesized for a range of specialty applications, particularly in medicinal chemistry and materials science.
In the development of novel antifungal agents, secondary amines have been reacted with 10-undecenoyl chloride to produce specific amides. mdpi.com This reaction is part of a broader investigation into the structure-activity relationships of 4-aminopiperidines that target ergosterol (B1671047) biosynthesis. mdpi.com The synthesis typically involves dissolving the amine in a solvent like toluene (B28343), adding the acid chloride, and using a base such as triethylamine (B128534) to facilitate the reaction. mdpi.com
This compound is also a key starting material in multi-step syntheses to create complex amides. For instance, it has been used in the synthesis of α-hydroxy and α-keto amides. orgsyn.org In one procedure, 10-undecenoyl chloride is reacted with pyrrolidine (B122466) to form an enamine, which is then further processed to yield the target amide derivatives. orgsyn.org
Table 2: Research Findings in Undecenoyl Amide Synthesis
| Amine Reactant | Product | Research Focus |
|---|---|---|
| Secondary amines (e.g., 4-aminopiperidines) | N-substituted undecenoyl amides | Development of novel antifungal agents mdpi.com |
Long-Chain Fatty Acid Ester Derivatives
Role in the Production of Specialty Chemicals
The unique bifunctional nature of this compound makes it an important intermediate in the production of high-value specialty chemicals, including surfactants and emulsifiers. chemimpex.com
This compound is a key intermediate in the synthesis of novel surfactants. One notable example is the creation of a zwitterionic surfactant derived from 10-undecenoic acid, which is sourced from castor oil. mdpi.comresearchgate.net The synthesis involves converting the undecenoic acid to undecanoyl chloride using a chlorinating agent like thionyl chloride with a catalyst. mdpi.comresearchgate.net The resulting undecanoyl chloride is then reacted with 1-(3-aminopropyl)imidazole (B109541) to form an amide intermediate, which is further processed to yield the final zwitterionic surfactant. mdpi.com This bio-based surfactant has shown potential as a high-performance alternative to traditional petrochemical surfactants in applications like emulsion polymerization. researchgate.net
Derivatives of this compound are effective emulsifiers. Its long hydrocarbon chain provides lipophilicity, which is crucial for stabilizing emulsions. uu.nl Research has shown that coupling this compound with hydrophilic molecules, such as oligo(ethylene glycol), can produce amphiphilic structures that act as excellent emulsifiers. uu.nl Furthermore, this compound is used to modify other molecules to enhance their emulsifying properties. For example, it is used in the amidation of 4-amino-2,2,6,6-tetramethylpiperidine (B32359) (ATMP) as part of a process to create stabilizers for Pickering emulsions, which are used in the food and materials industries. researchgate.net
Surfactant Synthesis via this compound Intermediates
Intermediate in Complex Molecule Construction
Beyond simple esters and amides, this compound serves as a foundational building block for constructing more complex and functional molecules, including hyperbranched polymers and interlocked macrostructures. chemimpex.comscbt.com Its ability to introduce an olefin group allows for subsequent polymerization or cross-linking reactions. scbt.com
It is used as an acylating reagent in the synthesis and modification of hyperbranched poly(glycidol). This modification introduces long undecenoyl chains onto the polymer, altering its physical and chemical properties for specific applications, such as improving the impact strength of epoxy resins.
In the field of supramolecular chemistry, this compound has been used to synthesize acyclic receptors. These receptors, featuring olefin-terminated appendages, are precursors in "clipping" strategies to form mechanically interlocked molecules like -rotaxanes. bham.ac.uk
Additionally, this compound is used to prepare α,ω-dienes from bio-renewable sources like eugenol. rsc.org These dienes can then undergo acyclic diene metathesis (ADMET) polymerization to create novel polyesters with specific network structures, demonstrating the utility of this compound in sustainable polymer chemistry. rsc.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1-(3-aminopropyl)imidazole |
| 10-Undecenoic acid |
| 4-amino-2,2,6,6-tetramethylpiperidine |
| Acetaldehyde |
| Acryloyl chloride |
| Cellulose |
| Cellulose esters |
| Eugenol |
| Poly(glycidol) |
| Pyrrolidine |
| Thionyl chloride |
| Triethylamine |
| Undecanoyl chloride |
Agrochemical Synthesis Routes
The unique structure of 10-undecenoyl chloride is leveraged in the creation of a variety of agrochemicals, including fungicides, insecticides, and herbicides. chemimpex.comguidechem.com Its ability to introduce a long, hydrophobic carbon chain with a terminal reactive site is instrumental in designing active ingredients with specific properties for crop protection.
One significant application is in the synthesis of novel fungicides. Research into new antifungal agents has led to the development of 4-aminopiperidine (B84694) derivatives. In these synthetic pathways, 10-undecenoyl chloride is reacted with secondary amines, such as N-substituted 4-aminopiperidines, to form the corresponding amides. researchgate.netnih.govmdpi.com This reaction introduces the undecenoyl group, which is a key structural feature for the antifungal activity of the resulting compounds, targeting ergosterol biosynthesis in fungi. researchgate.netnih.gov
Another route involves the modification of natural compounds to enhance their fungicidal properties. For instance, 10-undecenoyl chloride is used to acylate 4-hydroxycoumarin, yielding 3-(10'-undecenoyl) chroman-2,4-dione. sciepub.com Coumarin derivatives are known for their broad biological activities, and this modification introduces a lipophilic side chain that can enhance efficacy. sciepub.com Similarly, it has been used to modify citric acid to create an anti-fungal monomer for bioadhesives. nih.gov The reaction between citric acid and 10-undecenoyl chloride, catalyzed by zinc chloride, produces 10-undecylenic acid modified citric acid, which retains carboxyl groups for further polymerization. nih.gov
In the field of insect control, this compound is used to synthesize compounds with repellent properties. A notable example is the preparation of ethyl 10-undecenoylaminomethylpropionate, a mosquito repellent. The synthesis involves the reaction of 10-undecenoyl chloride with ethyl 3-(methylamino)propionate in an organic solvent like diethyl ether. google.com Furthermore, it is used as a reactant in creating acyloxy derivatives of diphenyl ethers, which are utilized for pest control. google.com
The development of environmentally friendly fungicides is another area of application. Chitosan, a natural polysaccharide, can be chemically modified using 10-undecenoyl chloride to prepare novel aminourea chitooligosaccharide derivatives that exhibit enhanced antifungal activity against various plant pathogens. researchgate.net
Table 1: Synthesis of Agrochemicals Using this compound
| Target Compound Class | Reactants | Key Reaction Type | Application |
| 4-Aminopiperidine Amides | 10-Undecenoyl chloride, Secondary Amines (e.g., 4-aminopiperidines) | Acylation (Amide formation) | Antifungal Agents researchgate.netnih.govmdpi.com |
| 3-Acyl-4-hydroxycoumarins | 10-Undecenoyl chloride, 4-Hydroxycoumarin | C-Acylation | Antifungal Agents sciepub.com |
| Modified Citric Acid Monomers | 10-Undecenoyl chloride, Citric Acid, Zinc Chloride | Esterification | Antifungal Bioadhesives nih.gov |
| N-Acyl Amino Acid Esters | 10-Undecenoyl chloride, Ethyl 3-(methylamino)propionate | Acylation (Amide formation) | Mosquito Repellents google.com |
| Acyloxy Diphenyl Ethers | 10-Undecenoyl chloride, Hydroxydiphenyl ether | Esterification | Pest Control google.com |
| Modified Chitooligosaccharides | 10-Undecenoyl chloride, Chitosan derivatives | Acylation | Green Fungicides researchgate.net |
Pharmaceutical Intermediate Synthesis
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. chemimpex.comlookchem.com Its reactivity allows for the introduction of the undecenoyl moiety into various molecular scaffolds, which can be crucial for biological activity or for creating drug delivery systems. chemimpex.com
A significant area of application is in the synthesis of N-acylethanolamines (NAEs), a class of lipid mediators with diverse physiological roles. nih.govnih.gov The chemical synthesis of NAEs can be achieved by reacting a fatty acid chloride, such as this compound, with ethanolamine. nih.gov This reaction forms the corresponding N-undecenoylethanolamine. These compounds are important in biochemical research and drug development. eurekaselect.com
The compound is also employed in the synthesis of potential antiviral agents. It has been identified as a chemical modifier that can interfere with the ability of viruses like HIV to bind to cells. biosynth.com Furthermore, it serves as a precursor in the synthesis of complex pharmaceuticals, including morphine and codeine, where it is used to increase the efficiency of reduction reactions. biosynth.com
The synthesis of novel antifungal agents for human use also relies on this compound. As in agrochemical research, it is used to prepare 4-aminopiperidine derivatives that target ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity. researchgate.netnih.gov The reaction of 10-undecenoyl chloride with specifically designed secondary amines yields amide compounds that have shown significant growth-inhibiting activity against clinically relevant fungal isolates. researchgate.netnih.govmdpi.com
Additionally, this compound is used as an acylating reagent in the synthesis of polymer-based drug delivery systems. For example, it has been used to create poly(ethylene glycol)–lipid amphiphiles, which can form micelles or other nanostructures for encapsulating drugs.
Table 2: Synthesis of Pharmaceutical Intermediates Using this compound
| Target Compound/Intermediate | Reactants | Key Reaction Type | Therapeutic Area/Application |
| N-Acylethanolamines (NAEs) | This compound, Ethanolamine | Acylation (Amide formation) | Bioactive Lipid Mediators nih.goveurekaselect.com |
| 4-Aminopiperidine Amides | 10-Undecenoyl chloride, N-substituted 4-aminopiperidines | Acylation (Amide formation) | Antifungal Agents researchgate.netnih.gov |
| Antiviral Compounds | 10-Undecenoyl chloride, Various precursors | Acylation / Chemical Modification | Antiviral (e.g., HIV) biosynth.com |
| Alkaloid Precursors | 10-Undecenoyl chloride, Precursor molecules | Acylation / Reduction Modifier | Analgesics (e.g., Morphine) biosynth.com |
| PEG-Lipid Amphiphiles | 10-Undecenoyl chloride, Poly(ethylene glycol) derivatives | Acylation (Ester formation) | Drug Delivery Systems |
Polymerization and Material Modification Via Undecenoyl Chloride
Undecenoyl Chloride as a Monomer in Polymer Synthesis
The dual reactivity of this compound makes it a valuable monomer for constructing complex polymer structures. The acyl chloride facilitates esterification reactions to anchor the undecenoate chain onto other molecules, while the terminal double bond provides a site for subsequent polymerization or modification.
This compound is instrumental in forming a variety of polyester (B1180765) architectures, primarily by first reacting with polyols to create α,ω-diene monomers, which are then subjected to polymerization. This approach leverages bio-based resources to produce sustainable polymers. For instance, reacting 10-undecenoyl chloride with glucose derivatives like isosorbide (B1672297) and glucarodilactone yields di-functional monomers, isosorbide undecenoate (IU) and glucarodilactone undecenoate (GDLU). nih.govnsf.gov These monomers can be polymerized through acyclic diene metathesis (ADMET) to form unsaturated homopolyesters. nih.gov The properties of these polyesters are directly influenced by the sugar-based core; the polymer derived from isosorbide, P(IU), is more thermally stable and has a lower glass transition temperature (-10 °C) compared to the polymer from glucarodilactone, P(GDLU) (Tg = 32 °C). nih.govnsf.gov
Another significant polyester architecture is derived from reacting 10-undecenoyl chloride with eugenol, a renewable phenolic compound from clove oil. nih.govrsc.orgrsc.org This reaction produces 4-allyl-2-methoxyphenyl 10-undecenoate, an α,ω-diene monomer that can undergo ADMET polymerization to yield high molecular weight polyesters. nih.gov Furthermore, this compound is used to modify existing polymer precursors. In one synthetic route, a linear α-ethynyl-ω-hydroxy poly(ε-caprolactone) (PCL) precursor is reacted with 10-undecenoyl chloride to create an α-ethynyl-ω-vinyl-PCL macromonomer. mdpi.com This macromonomer can then undergo intramolecular cyclization, demonstrating the utility of this compound in creating complex, non-linear polymer architectures. mdpi.com
This compound is also employed in various copolymerization strategies to impart specific functionalities into the final material. One approach involves the direct copolymerization of 10-undecenoyl chloride with propylene (B89431) using a rac-Et[Ind]₂ZrCl₂/MAO catalyst system. researchgate.net This method incorporates the undecenoyl group as a comonomer into the polypropylene (B1209903) backbone, and subsequent hydrolysis of the acyl chloride leads to an acid-functionalised copolymer. researchgate.net The catalyst activity for 10-undecenoyl chloride in this system is notably high. researchgate.net
In a different strategy focused on composite materials, 10-undecenoyl chloride is used to functionalize the surface of inorganic particles. Tourmaline (B1171579), a semi-precious mineral, can be surface-modified with 10-undecenoyl chloride to introduce polymerizable undecenoyl groups, creating an entity referred to as organic tourmaline undecylenate (TUC). tandfonline.com This polymerizable particle is then copolymerized with monomers like butyl acrylate (B77674) (BA) and methyl methacrylate (B99206) (MMA) to produce a tourmaline-containing functional copolymer, p(TUC/BA/MMA). tandfonline.com This resulting composite material exhibits enhanced mechanical properties, far-infrared radiation, and negative ion release capabilities. tandfonline.com
Copolymers can also be synthesized by polymerizing two different monomers derived from this compound. For example, copolymers of glucarodilactone undecenoate (GDLU) and isosorbide undecenoate (IU) have been created via ADMET. nih.govnsf.gov These copolymers exhibit properties distinct from their respective homopolymers; while the homopolymers are brittle materials, the copolymer is a tougher, rubbery material with shape memory properties and an elongation at break of up to 640%. nih.govnsf.gov
Polyester Architectures from this compound
Acyclic Diene Metathesis (ADMET) Polymerization using this compound Derivatives
ADMET is a powerful step-growth condensation polymerization for synthesizing unsaturated polymers and is particularly well-suited for monomers derived from this compound. The terminal alkene of the undecenoate chain readily participates in the metathesis reaction, leading to the formation of high molecular weight polymers and the release of ethylene (B1197577) gas.
The design of monomers for ADMET polymerization is a critical step that dictates the properties of the final polymer. This compound is a key reagent for converting various bio-based molecules into ADMET-compatible α,ω-diene monomers. The reaction of 10-undecenoyl chloride with a molecule containing two reactive sites (or one reactive site and an existing terminal alkene) is a common strategy.
A prominent example is the synthesis of 4-allyl-2-methoxyphenyl 10-undecenoate from the reaction of 10-undecenoyl chloride with eugenol. nih.govrsc.org Other bio-based diols are also frequently used. For instance, 10-undecenoyl chloride is reacted with diols such as 1,4-butanediol, isosorbide, isomannide, and 1,4-cyclohexanedimethanol (B133615) to produce the corresponding bis(undec-10-enoate) monomers. acs.orgacs.org Lillie and co-workers also employed 10-undecenoyl chloride with 2,5-bis(hydroxymethyl)furan (BHMF) to produce a furan-containing α,ω-diene monomer. acs.org These monomers, derived from renewable resources like castor oil, sugars, and lignin (B12514952), form the basis for sustainable polyesters. nih.govrsc.org
The table below summarizes various α,ω-diene monomers synthesized using 10-undecenoyl chloride for ADMET polymerization.
| Reactant for this compound | Resulting Monomer Name | Polymer Application | Reference(s) |
| Eugenol | 4-allyl-2-methoxyphenyl 10-undecenoate | Bio-based polyesters | nih.gov, rsc.org, rsc.org |
| Isosorbide | Isosorbide undecenoate (IU) | Sustainable polyesters, copolymers | nih.gov, nsf.gov |
| Glucarodilactone | Glucarodilactone undecenoate (GDLU) | Degradable polyesters, copolymers | nih.gov, nsf.gov |
| 1,4-Butanediol | Butane-1,4-diyl bis(undec-10-enoate) | Long-chain aliphatic polyesters | acs.org, acs.org |
| 2,5-Bis(hydroxymethyl)furan | Furan-2,5-diylbis(methylene) bis(undec-10-enoate) | Furan-containing renewable polymers | acs.org |
| 3,4,5-Trihydroxybenzaldehyde (B28275) | 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate) | Cross-linker for network polymers | rsc.org |
The success of ADMET polymerization of this compound derivatives relies heavily on the choice of catalyst. Ruthenium-based olefin metathesis catalysts are predominantly used due to their high functional group tolerance and activity. Second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts are particularly effective for these systems. nih.govacs.org
Research has shown that these catalysts can produce high molecular weight unsaturated polyesters from monomers like 4-allyl-2-methoxyphenyl 10-undecenoate and various bis(undec-10-enoate)s. nih.govacs.org For example, the ADMET polymerization of 4-allyl-2-methoxyphenyl 10-undecenoate using a G2 catalyst yielded polymers with a number-average molecular weight (Mₙ) of up to 12,700 g/mol . nih.govrsc.org Similarly, the polymerization of butane-1,4-diyl bis(undec-10-enoate) with an HG2 catalyst resulted in polyesters with an Mₙ of 15,900 g/mol . acs.org The catalyst loading is a key parameter; for the polymerization of the eugenol-derived monomer, increasing the G2 catalyst loading was found to increase the Mₙ of the resulting polymer. rsc.org Efficient removal of the ethylene byproduct, often by conducting the reaction under vacuum, is also crucial for driving the polymerization equilibrium toward high molecular weight polymers. nih.govacs.org
This compound is also used to create multifunctional monomers that can act as cross-linkers, enabling the formation of polymer networks with improved mechanical and thermal properties. A notable example is the synthesis of a tri-arm cross-linker, 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate). nih.govrsc.org This molecule is prepared by reacting one equivalent of 3,4,5-trihydroxybenzaldehyde with three equivalents of 10-undecenoyl chloride. rsc.org
This cross-linker can be introduced during the ADMET polymerization of a standard α,ω-diene monomer. nih.gov In studies involving the polymerization of 4-allyl-2-methoxyphenyl 10-undecenoate, the addition of the tri-arm cross-linker resulted in the formation of network polymers. nih.govrsc.org The properties of the resulting cross-linked material can be tuned by varying the concentration of the cross-linker. Research showed that increasing the amount of the cross-linker from 2.5 to 5.0 mol% led to polymers with broader molecular weight distributions. rsc.org These network polymers often exhibit different thermal properties compared to their linear analogues, as evidenced by changes in their differential scanning calorimetry (DSC) thermograms. nih.gov
The table below details the results of cross-linking polymerization.
| Monomer | Cross-linker | Catalyst (mol%) | Cross-linker (mol%) | Resulting Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference(s) |
| 4-allyl-2-methoxyphenyl 10-undecenoate | None | G2 (1.5) | 0 | 12,700 | 1.85 | nih.gov, rsc.org |
| 4-allyl-2-methoxyphenyl 10-undecenoate | 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate) | G2 (1.5) | 2.5 | 13,300 | 1.95 | rsc.org |
| 4-allyl-2-methoxyphenyl 10-undecenoate | 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate) | G2 (1.5) | 5.0 | 13,100 | 2.21 | rsc.org |
Catalyst Systems in this compound-derived ADMET Polymerization (e.g., Grubbs-type catalysts)
Surface Functionalization and Grafting with this compound
The reactivity of this compound is harnessed to modify the surfaces of various substrates, imparting new functionalities and properties. This is achieved by covalently attaching the undecenoyl moiety to the surface, which can then serve as a platform for further chemical modifications.
This compound is frequently employed to modify the surfaces of polymeric materials, enhancing their properties for specific applications.
Cellulose (B213188) and its Derivatives: The hydroxyl groups on cellulose can be esterified with this compound. researchgate.netrsc.org This reaction introduces polymerizable alkyl vinyl groups onto the cellulose surface, transforming it into a monomer-like entity. mdpi.commdpi.com This modification is a key step in creating cellulose-based materials with tailored properties. For example, cellulose 10-undecenoyl ester (CUE) has been synthesized and further modified through photo-induced thiol-ene reactions to create stimuli-responsive nanoparticles. researchgate.netrsc.orgrsc.org The degree of substitution (DS), which represents the number of undecenoyl groups per anhydroglucose (B10753087) unit (AGU), can be controlled to fine-tune the properties of the resulting material. smolecule.comfrontiersin.org For instance, the hydrophobicity and self-binding strength of α-cellulose 10-undecenoyl ester (CUE) coatings can be adjusted by altering the DS value. smolecule.com
Poly(vinyl alcohol) (PVA): PVA can be esterified with this compound to introduce vinyl side chains. researchgate.netgoogle.com This modification allows for subsequent crosslinking reactions. researchgate.net The degree of modification influences the concentration of reactive sites and, consequently, the crosslinking process. researchgate.net Research has explored the use of this compound-modified PVA for applications such as release liners in the paper industry, where the vinyl groups improve silicone adhesion. actinpak.eu
Poly(glycidol): Hyperbranched poly(glycidol) can be synthesized and modified using this compound. smolecule.comalkalisci.comchemicalbook.comlookchem.com This modification can enhance the properties of the polymer, making it suitable for applications such as drug delivery systems and coatings. lookchem.com
Polyethylenimine (PEI): Hyperbranched polyethylenimine (PEI) can be partially derivatized with 10-undecenoyl groups by reaction with 10-undecenoyl chloride. nih.govresearchgate.netresearchgate.net These modified PEIs have been used as modifiers in epoxy resin formulations to improve impact resistance. nih.govresearchgate.netupc.edu The degree of modification of the amine groups in PEI can be controlled to tailor the final properties of the thermoset material. researchgate.netupc.edu
The application of this compound extends to the surface modification of inorganic materials, enabling their integration into polymeric systems and the creation of functional composites.
Tourmaline Powder: The surface of tourmaline powder can be modified with 10-undecenoyl chloride to introduce polymerizable undecylenate groups. researchgate.net This functionalized tourmaline can then be copolymerized with other monomers, such as butyl acrylate and methyl methacrylate, to create tourmaline-containing functional copolymers. researchgate.net The modified tourmaline exhibits good hydrophobicity. researchgate.net
Amorphous Carbon Substrates: Acyl chloride-modified amorphous carbon substrates can be prepared by first functionalizing the surface with undecylenic acid, followed by conversion of the terminal carboxylic acid groups to acyl chloride groups. nih.gov These reactive substrates can then be used to attach molecules containing alcohol, thiol, or amine groups. nih.gov
Nanochitin: The hydroxyl groups on the surface of nanochitin can be covalently modified with long hydrocarbon chains from 10-undecenoyl chloride. acs.orgnih.govresearchgate.netresearchgate.net This modification improves its dispersion and compatibility with organic solvents. acs.orgnih.govresearchgate.netresearchgate.net The attached reactive allyl groups can also participate in thiol-ene click cross-linking reactions, further diversifying the potential applications of nanochitin. acs.orgnih.gov
This compound plays a crucial role in the development of advanced textiles and sustainable materials.
Nonwoven Fabrics: A modular method for functionalizing nonwoven fabrics involves grafting them with 10-undecenoyl chloride via esterification. x-mol.netresearchgate.netresearchgate.net This linker molecule allows for the subsequent attachment of functional materials through UV irradiation and thiol-ene click chemistry. x-mol.netresearchgate.net For example, attaching perfluorodecanethiol results in hydrophobic fabrics, while grafting with poly(acrylic acid) increases hydrophilicity and water absorption. x-mol.net
Bio-based Materials: this compound, itself derived from the renewable resource castor oil, is utilized in the synthesis of fully bio-based oligomers and polymers. techscience.com For instance, a bio-based vinyl oligomer has been prepared from rapeseed oil through a multi-step process involving epoxidation, ring-opening with 10-undecylenic acid, and finally esterification with 10-undecenoyl chloride. techscience.com This oligomer can then be photopolymerized with thiol monomers to create renewable polymers. techscience.com Additionally, bio-based flame retardants have been synthesized by esterifying a phosphorus-containing molecule with 10-undecenoyl chloride. nih.gov
Surface Grafting onto Inorganic Materials (e.g., tourmaline powder, amorphous carbon substrates, nanochitin)
Creation of Novel Polymeric Materials with Tailored Properties
The unique chemical nature of this compound allows for the creation of new polymeric materials with precisely controlled properties, addressing the demands of various advanced applications.
The long hydrocarbon chain of the undecenoyl group is inherently hydrophobic. By grafting this compound onto various surfaces, it is possible to create water-repellent coatings.
Mechanism: The esterification of hydroxyl-containing surfaces with this compound introduces the long C11 aliphatic chain, which significantly lowers the surface energy. frontiersin.org This reduction in surface energy leads to increased hydrophobicity.
Applications: This principle has been applied to various substrates. For instance, nonwoven fabrics modified with 10-undecenoyl chloride and subsequently with perfluorodecanethiol exhibit a water contact angle of about 140°, indicating high hydrophobicity. x-mol.netresearchgate.net Similarly, modifying tourmaline powder with 10-undecenoyl chloride results in a hydrophobic material. researchgate.net The modification of nanochitin with this compound also enhances its hydrophobicity, improving its compatibility with non-polar matrices. nih.gov
Table 1: Effects of this compound Modification on Material Properties
| Substrate | Modifying Agent(s) | Resulting Property | Reference(s) |
|---|---|---|---|
| Nonwoven Fabric | 10-Undecenoyl chloride, Perfluorodecanethiol | Hydrophobicity (Water contact angle ~140°) | x-mol.net, researchgate.net |
| Nonwoven Fabric | 10-Undecenoyl chloride, Poly(acrylic acid) | Hydrophilicity, Increased water absorption | x-mol.net |
| Tourmaline Powder | 10-Undecenoyl chloride | Hydrophobicity | researchgate.net |
| Nanochitin | 10-Undecenoyl chloride | Improved dispersion in organic solvents | acs.org, nih.gov |
| α-Cellulose | 10-Undecenoyl chloride | Adjustable superhydrophobicity | smolecule.com |
Stimuli-responsive polymers, or smart polymers, can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. magtech.com.cnjchemrev.com this compound is a key building block in the synthesis of such materials.
Synthesis Strategy: A common approach involves synthesizing a cellulose derivative, cellulose 10-undecenoyl ester (CUE), by reacting cellulose with 10-undecenoyl chloride. researchgate.netrsc.orgrsc.org The terminal vinyl groups of the CUE are then modified through photo-induced thiol-ene reactions with molecules containing functional groups that impart stimuli-responsive behavior. researchgate.netrsc.orgrsc.org
pH-Responsive Systems: By grafting CUE with molecules containing tertiary amine groups, such as 2-(diethylamino)ethanethiol (B140849) (DEAET) or 2-(dimethylamino)ethanethiol (DMAET), pH-responsive nanoparticles can be created. researchgate.netrsc.org These nanoparticles exhibit stable sizes at certain pH values and can undergo switchable size changes in response to pH variations. researchgate.netrsc.org For example, nanoparticles made from CUE-DEAET and CUE-DMAET have average diameters in the range of 90-180 nm and show pH-responsive behavior. researchgate.netrsc.org
Table 2: Synthesis of Stimuli-Responsive Cellulose Derivatives
| Cellulose Derivative | Modifying Thiol | Resulting Nanoparticle Properties | Reference(s) |
|---|---|---|---|
| CUE-MPA | 3-mercaptopropionic acid | Average diameter 80-330 nm, no significant stimuli-responsive properties | researchgate.net, rsc.org |
| CUE-DEAET | 2-(diethylamino)ethanethiol | Average diameter 90-180 nm, pH-responsive, switchable sizes | researchgate.net, rsc.org |
| CUE-DMAET | 2-(dimethylamino)ethanethiol | Average diameter 90-180 nm, pH-responsive, switchable sizes | researchgate.net, rsc.org |
Bio-based Polymer Development from Renewable Resources (e.g., castor oil, rapeseed oil, glucose)
This compound, a derivative of 10-undecenoic acid, serves as a critical C11 building block in the synthesis of novel bio-based polymers. researchgate.net The primary renewable source for 10-undecenoic acid is castor oil, which upon pyrolysis yields this versatile fatty acid. researchgate.netrsc.org Its terminal vinyl group and reactive acid chloride functionality make it an ideal monomer for creating a variety of polymers through mechanisms like acyclic diene metathesis (ADMET) polymerization and esterification, paving the way for sustainable alternatives to petroleum-based plastics. rsc.orgrsc.org Researchers have successfully utilized this compound to create polymers by combining it with other bio-derived molecules from sources such as glucose and rapeseed oil. acs.orgtechscience.com
Polymers from Castor Oil and Glucose Derivatives
Significant research has been conducted on the synthesis of sustainable polyesters by combining derivatives of castor oil and glucose. acs.orgnih.gov In one study, 10-undecenoyl chloride, derived from castor oil, was reacted with the glucose derivatives isosorbide and glucarodilactone to synthesize two distinct monomers: isosorbide undecenoate (IU) and glucarodilactone undecenoate (GDLU). acs.orgnih.govcapes.gov.br
These monomers were then subjected to acyclic diene metathesis (ADMET) polymerization to produce two homopolymers, P(IU) and P(GDLU), and two copolymers, P(GDLU-co-IU). acs.orgnih.gov The investigation revealed that the structural differences in the carbohydrate-based building blocks led to polymers with divergent physical properties and degradation behaviors. acs.orgnih.gov The P(IU) homopolymer was found to be more thermally stable but also brittle. acs.orgnsf.gov In contrast, the copolymers of GDLU and IU were tougher, rubbery materials exhibiting significant elasticity and shape memory properties. acs.orgnih.govnsf.gov While all the polymers demonstrated stability in acidic and neutral aqueous environments, only those containing the GDLU component underwent hydrolytic degradation in basic conditions. acs.orgnih.gov
The table below summarizes the key findings and properties of these glucose and castor oil-based polyesters.
Table 1: Properties of Polyesters Derived from this compound and Glucose Derivatives
| Polymer | Monomers | Number-Averaged Molecular Weight (kDa) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Mechanical Properties |
|---|---|---|---|---|---|
| P(GDLU) | Glucarodilactone undecenoate (GDLU) | ~51-61 | 32°C | 206°C | Brittle |
| P(IU) | Isosorbide undecenoate (IU) | ~51-61 | -10°C | 369°C | Brittle |
| P(GDLU-co-IU) | GDLU and IU | ~51-61 | 1°C to 7°C | 203°C to 210°C | Tough, Rubbery, Elastic |
Data sourced from references acs.orgnih.govnsf.gov.
Polymers from Rapeseed Oil and this compound
This compound has also been instrumental in modifying other vegetable oils, such as rapeseed oil, to create functional polymers. In one innovative approach, a fully bio-based vinyl oligomer was synthesized in a three-step process. techscience.com First, rapeseed oil was epoxidized. Second, the epoxidized oil underwent a solvent-free ring-opening reaction with 10-undecylenic acid. Finally, the resulting polyol was esterified with 10-undecenoyl chloride. techscience.com
This process yielded a vinyl oligomer with a high average number of 7.2 carbon-carbon double bonds per molecule, making it highly suitable for subsequent polymerization. techscience.com The oligomer was then cured via a photo-initiated thiol-ene polymerization with various thiol monomers. techscience.com The resulting crosslinked polymer films exhibited excellent thermal stability and water resistance. techscience.com The properties of the final polymer could be tuned based on the choice of thiol crosslinker, with polymers cured with 1,2-ethanedithiol (B43112) showing the highest gel content and glass transition temperature due to greater crosslinking density. techscience.com
The table below details the thermal properties of the UV-cured films derived from the rapeseed oil-based oligomer.
Table 2: Thermal Properties of UV-Cured Films from Rapeseed Oil and this compound-Derived Oligomer
| Thiol Monomer Used for Curing | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |
|---|---|---|
| Pentaerythritol tetrakis(3-mercaptopropionate) | 27.5°C | 323.7°C |
| Pentaerythritol tris(3-mercaptopropionate) | 21.3°C | 291.6°C |
| 1,2-ethanedithiol | 35.8°C | 329.8°C |
Data sourced from reference techscience.com.
The use of this compound extends to creating other novel bio-based polyesters. For example, it has been reacted with eugenol, a renewable compound from clove oil, to create α,ω-diene monomers for ADMET polymerization. rsc.orgrsc.org Furthermore, this compound has been used to synthesize tri-functional cross-linking agents from bio-based molecules like 3,4,5-trihydroxybenzaldehyde and glycerol, demonstrating its utility in creating networked and thermoset bio-polymers. rsc.orgmdpi.com These varied applications underscore the role of this compound as a cornerstone chemical for developing a diverse range of sustainable polymers from renewable resources.
Bioconjugation and Biomolecule Functionalization Utilizing Undecenoyl Chloride
Acylation of Proteins and Peptideschemimpex.comsmolecule.com
The primary method for modifying proteins and peptides with undecenoyl chloride is through acylation. smolecule.com The highly electrophilic acyl chloride group readily reacts with nucleophilic side chains of amino acid residues. mdpi.com Specifically, the primary amine of the lysine (B10760008) side chain is a common target for this type of modification, resulting in the formation of a stable amide bond. mdpi.comnih.gov This reaction is a straightforward and efficient way to introduce the undecenoyl group, with its terminal alkene functionality, onto a protein or peptide backbone. smolecule.com This appended alkene can then be used for further conjugation or polymerization reactions. rsc.org General acylating agents like thionyl chloride are sometimes used to create reactive acid chlorides for peptide synthesis, but this compound provides a direct route for introducing the specific undec-10-enoyl moiety. libretexts.org
Detailed research has been conducted on the specific functionalization of oligomeric-L-lysines using this compound to create well-defined, telechelic polymers. nih.govrsc.org These studies are significant for developing model systems for complex proteins and understanding secondary structure formation. nih.govrsc.org
A primary synthetic strategy involves the ring-opening polymerization (ROP) of an N-carboxyanhydride (NCA) monomer, such as N-carboxybenzyl(Z)-L-lysine, initiated by an amine like 11-aminoundecene. rsc.org This step produces a mono-functional oligomer with a terminal alkene at one end and a primary amine at the N-terminus. rsc.org Subsequently, the N-terminal amine is functionalized through a direct amidation reaction with 10-undecenoyl chloride. rsc.orgnih.gov This yields a bis-ω-ene-functional oligomer, meaning it has a terminal double bond at both ends of the polymer chain. rsc.org
These bis-functionalized oligomers have been synthesized with varying numbers of lysine repeating units and characterized extensively. rsc.orgacs.org The resulting narrowly dispersed polymers serve as prepolymers for further reactions, such as Acyclic Diolefin Metathesis (ADMET) polymerization, to create more complex hybrid polymer structures. rsc.org
| Oligomer Type | Synthetic Steps | Key Reagents | Resulting Structure | Analytical Techniques | Reference |
|---|---|---|---|---|---|
| Mono-functional oligo-L-lysine(Z) | Ring-Opening Polymerization (ROP) of NCA monomer | N-carboxybenzyl(Z)-L-lysine NCA, 11-aminoundecene (initiator) | Oligomer with one terminal alkene and an N-terminal amine | NMR, MALDI-ToF MS | rsc.org |
| Bis-ω-ene-functional oligo-L-lysine(Z) (Lysn) | N-terminus amidation of mono-functional oligomer | 10-undecenoyl chloride | Telechelic oligomer with terminal alkenes at both ends | 1H-NMR, GPC, MALDI-ToF MS, CD Spectroscopy | rsc.orgnih.gov |
| ADMET Polymers (A-[Lysn]m) | ADMET polymerization of bis-functional prepolymers | Grubbs' first generation (G1) catalyst | High molecular weight hybrid polymers with repeating peptide units | GPC, MALDI-ToF MS, CD Spectroscopy | rsc.org |
Conjugation to Other Biomoleculeschemimpex.comsmolecule.com
The utility of this compound extends beyond proteins and peptides to the functionalization of other important classes of biomolecules. chemimpex.com Its reactivity allows for the modification of polysaccharides and other complex organic molecules, thereby imparting new properties or providing sites for further chemical linkage. smolecule.comnih.gov
Polysaccharides : Cellulose (B213188) and chitin (B13524), two abundant biopolymers, have been successfully modified using this compound. Commercially available cellulose esters can be acylated with 10-undecenoyl chloride, introducing olefin-terminated side chains. acs.orgsigmaaldrich.com These modified cellulose derivatives can then undergo further reactions, such as cross-metathesis, to produce materials like cellulose ω-carboxyalkanoates. acs.org Similarly, chitin nanocrystals have been functionalized with allyl groups through reaction with 10-undecenoyl chloride, enabling the formation of photocrosslinkable hydrogels when mixed with thiolated polymers. nih.gov
Biotin (B1667282) : Selective acylation of biotin (Vitamin B7) at the N-1' position has been demonstrated using 10-undecenoyl chloride. acs.org This modification leaves the valeric acid side chain of biotin free, which is crucial for its interaction with avidin (B1170675) and streptavidin, while introducing a terminal alkene for other conjugation purposes. acs.org
Strategies for Attaching Biomolecules to Surfaces via this compound Linkerssmolecule.com
A key application of this compound in biotechnology is its use in creating linkers for the covalent attachment of biomolecules to solid surfaces. chemimpex.com The terminal alkene group is particularly suited for modifying surfaces like silicon, which can then be used to immobilize probes such as DNA for diagnostic applications. oup.com
One established strategy involves a multi-step process to functionalize a silicon surface. oup.com Although this specific method begins with the synthesis of 10-aminodec-1-ene from 10-undecenoyl chloride, it highlights the utility of the undecenoyl backbone as a linker. oup.com The general principle involves:
Surface Functionalization : Attaching a molecule containing the undecenyl group to the surface. This creates a monolayer with terminal double bonds exposed.
Linker Activation/Coupling : The terminal alkenes can be further modified. For instance, they can be converted to amines, which are highly useful for coupling chemistries. oup.com
Biomolecule Attachment : A heterobifunctional crosslinker can be used to connect the amine-terminated surface to a biomolecule, such as thiol-modified DNA, resulting in its covalent immobilization. oup.com
This approach leverages the undecenoyl structure to create a stable, covalent linkage between an inorganic substrate and a biological molecule, a critical step in the fabrication of biosensors and microarrays. oup.com
Analytical and Characterization Techniques in Undecenoyl Chloride Research
Spectroscopic Analysis of Undecenoyl Chloride and its Derivatives
Spectroscopy is a fundamental tool for investigating the molecular structure, functional groups, and higher-order organization of this compound-derived compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹³C NMR spectrum of cellulose (B213188) 10-undecenoyl ester (CUE), characteristic signals for the terminal olefinic carbons appear at approximately 114 ppm and 139 ppm. researchgate.netrsc.org The other carbon atoms of the undecenoyl moiety produce signals in the 10 to 40 ppm range. researchgate.netrsc.org For other derivatives, such as N-(10-undecenoyl)morpholine, the carbonyl carbon (C=O) signal is observed further downfield. orgsyn.org The successful grafting of undecenoic acid onto hyaluronic acid, forming an ester linkage, has been confirmed using 1D and 2D NMR techniques, which allow for the determination of the degree of substitution (DS). nih.gov In some cases, to improve the quality of NMR spectra for amphiphilic hyaluronic acid derivatives and prevent aggregation, samples are dissolved in 0.5% (w/v) NaOD. nih.gov
¹H NMR spectroscopy is used to identify the protons within the molecule. For this compound itself, the spectra show characteristic signals for the vinyl protons and the aliphatic chain protons. chemicalbook.com In derivatives, these signals are retained and can be used to confirm the presence of the undecenoyl group. For example, in the synthesis of a,ω-diene monomers from 10-undecenoyl chloride, ¹H NMR is used alongside mass spectrometry to identify the final products. rsc.org
Table 1: Representative ¹³C NMR Chemical Shifts (δ) for Undecenoyl Derivatives
| Functional Group | Derivative Context | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|---|
| C=O | N-(10-undecenoyl)morpholine | 173.1 | orgsyn.org |
| C=C (terminal) | Cellulose 10-undecenoyl ester | 139.0 | researchgate.netrsc.org |
| C=C (terminal) | N-(10-undecenoyl)morpholine | 139.2 | orgsyn.org |
| C=C (terminal) | Cellulose 10-undecenoyl ester | 114.0 | researchgate.netrsc.org |
| C=C (terminal) | N-(10-undecenoyl)morpholine | 114.2 | orgsyn.org |
This table is interactive. Click on the headers to sort the data.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, making it ideal for monitoring the synthesis of this compound derivatives. The technique works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to particular bonds.
When this compound is used to esterify cellulose, the resulting product (cellulose undecenoyl ester) shows characteristic absorption bands. researchgate.net These include the C=O stretching vibration of the ester group around 1740-1742 cm⁻¹, the C=C stretching of the terminal alkene at approximately 1640 cm⁻¹, and the =C-H stretching and bending vibrations at 3074 cm⁻¹ and 906-991 cm⁻¹, respectively. researchgate.netmdpi.com The presence of these peaks, alongside the characteristic signals of the cellulose backbone, confirms the successful grafting of the undecenoyl group. mdpi.com
FTIR is also used to monitor subsequent reactions of the terminal double bond. For instance, in the thiol-ene click reaction of a CUE-coated paper with 3-mercaptopropionic acid, the successful attachment is confirmed by the decreased intensity of peaks associated with the CH=CH₂ group (3068, 1637, and 903 cm⁻¹). mdpi.com Similarly, when modifying fabrics, FTIR spectra confirm the initial esterification with this compound and the subsequent attachment of other functional molecules. researchgate.netresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Context | Reference |
|---|---|---|---|---|
| ~3074 | =C-H Stretch | Alkene | Cellulose Undecenoyl Ester | researchgate.net |
| ~2919 | C-H Stretch | Alkane | N-(10-undecenoyl)morpholine | orgsyn.org |
| ~2850 | C-H Stretch | Alkane | N-(10-undecenoyl)morpholine | orgsyn.org |
| ~1740 | C=O Stretch | Ester | Cellulose Undecenoyl Ester on Paper | mdpi.com |
| ~1640 | C=C Stretch | Alkene | Cellulose Undecenoyl Ester | researchgate.net |
| ~1625 | C=O Stretch | Amide | N-(10-undecenoyl)morpholine | orgsyn.org |
This table is interactive. Click on the headers to sort the data.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material. wikipedia.org It is particularly valuable in studies where this compound is used as a linker molecule to functionalize surfaces such as fabrics, paper, or silicon wafers. mdpi.comresearchgate.netoup.com
The process often involves grafting this compound onto a substrate via esterification or another covalent linkage, followed by a second reaction (e.g., thiol-ene click chemistry) at the terminal double bond. researchgate.netresearchgate.net XPS is used at each step to verify the chemical changes. For example, after modifying a surface with a molecule containing a t-BOC protected amine group, the C1s XPS spectrum can show distinct peaks corresponding to the aliphatic carbons (~285.0 eV), the tertiary carbon of the t-butyl group (~287.2 eV), and the oxycarbonyl carbon (~289.7 eV). oup.com The subsequent removal of the t-BOC protecting group can be confirmed by the disappearance of its corresponding signal and the appearance of a new nitrogen peak attributed to the protonated free amine (~401.9 eV). oup.com
In studies involving the coating of paper with cellulose undecenoyl esters, XPS analysis of the C1s region confirms the presence of the coating. mdpi.com Deconvolution of the C1s spectrum of the coated paper reveals an increased intensity of the C-C/C-H peak relative to the O-C-O and C-O peaks of the underlying cellulose, confirming a successful surface modification. mdpi.com The technique is also used to verify the presence of elements introduced in subsequent functionalization steps, such as sulfur from thiol-ene reactions. acs.org
Table 3: Example Binding Energies from XPS Analysis of this compound-Modified Surfaces
| Element (Orbital) | Binding Energy (eV) | Assignment | Reference |
|---|---|---|---|
| C 1s | ~285.0 | Aliphatic Carbon (C-C, C-H) | oup.com |
| C 1s | ~287.2 | Tertiary Carbon (in t-BOC group) | oup.com |
| C 1s | ~289.7 | Oxycarbonyl Carbon (O-C=O) | oup.com |
| N 1s | ~400.2 | Unprotonated/Protected Amine | oup.com |
This table is interactive. Click on the headers to sort the data.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. formulationbio.com It is a powerful technique for studying the secondary structure (e.g., α-helices, β-sheets, random coils) of macromolecules like proteins and polypeptides. creative-proteomics.comcreative-proteomics.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
Chromatographic Separation and Characterization
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in organic synthesis to monitor the progress of a reaction. ualberta.calibretexts.orgchemistryhall.com It operates on the principle of differential partitioning of components between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). libretexts.org
When synthesizing derivatives of this compound, TLC is the go-to method to determine if the starting material has been consumed and converted into the product. rsc.orgacs.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. As the eluent moves up the plate via capillary action, it separates the components based on their polarity. The product will typically have a different polarity than the starting this compound, and thus a different retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org
For example, in the synthesis of S-Phenyl 10-undecenethioate from 10-undecenoyl chloride and thiophenol, the reaction completion was monitored by TLC using a solvent system of iso-hexane/ethyl acetate (B1210297) (25:1), with the product showing an Rf value of 0.43. wiley-vch.de In another study, the reaction of 10-undecenoyl chloride was monitored using a mobile phase of n-pentane/diethyl ether (10:1), where the product had an Rf of 0.39. wiley-vch.de The disappearance of the starting material's spot and the appearance of a new product spot indicate that the reaction is proceeding or complete. ualberta.ca
Table 4: Examples of TLC Systems for Monitoring this compound Reactions
| Reaction Product | Mobile Phase (Solvent System) | Stationary Phase | Rf Value of Product | Reference |
|---|---|---|---|---|
| S-Phenyl 10-undecenethioate | iso-hexane / ethyl acetate (25:1) | Silica Gel | 0.43 | wiley-vch.de |
| Aldehyde from 5-hexyn-1-ol | n-pentane / diethyl ether (10:1) | Silica Gel | 0.39 | wiley-vch.de |
| 4-(4-pentyn-1-yl)oxetan-2-one | iso-hexane / ethyl acetate (5:1) | Silica Gel | 0.23 | wiley-vch.de |
This table is interactive. Click on the headers to sort the data.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. intertek.com It separates molecules based on their size in solution, allowing for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. intertek.com
In the study of polymers derived from this compound, GPC is indispensable. For instance, in the acyclic diene metathesis (ADMET) polymerization of monomers synthesized from this compound, GPC is used to measure the molecular weights and distributions of the resulting polymers. rsc.orgmdpi.com Researchers have successfully synthesized polymers with varying molecular weights, and GPC analysis confirms the outcomes of the polymerization reactions. For example, in one study, ADMET polymerization of a monomer derived from this compound yielded a polymer with a number-average molecular weight (Mn) of 3,500 g/mol as determined by GPC. rsc.org
GPC has also been employed to characterize more complex polymer architectures involving this compound. For example, oligomeric L-lysines were functionalized with this compound and subsequently fractionated using preparative GPC to obtain samples with low polydispersity values, ranging from 1.02 to 1.08. rsc.org Similarly, the synthesis of cyclic poly(ε-caprolactone)s involved reacting a precursor with this compound, and the resulting product showed a PDI of 1.07, as measured by GPC. mdpi.com
The table below presents representative data from GPC analysis of polymers synthesized using this compound, showcasing the range of molecular weights and polydispersity indices achieved in different studies.
| Polymer System | Monomer(s) | Mn ( g/mol ) | PDI | Reference |
| ADMET Polymer | Monomer from this compound | 3,500 | - | rsc.org |
| Functionalized Oligo-L-lysine | L-lysine(Z/TFA)n, 11-amino-undecene, 10-undecenoyl-chloride | - | 1.02–1.08 | rsc.org |
| Cyclic Poly(ε-caprolactone) Precursor | α-ethynyl-ω-hydroxy-PCL, 10-undecenoyl chloride | 4,100 | 1.07 | mdpi.com |
| α,ω-divinyl-PCL | α-vinyl-ω-hydroxy-PCL, 10-undecenoyl chloride | 3,900 | 1.11 | mdpi.com |
Mass Spectrometry for Molecular Mass and Structure Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and structure of compounds. mdpi.com For research involving this compound, various mass spectrometry methods are utilized to confirm the identity of synthesized monomers and to analyze the structure of resulting polymers.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is particularly well-suited for the analysis of large molecules like polymers. mdpi.com It involves embedding the analyte in a matrix material and irradiating it with a laser, which causes desorption and ionization of the analyte molecules with minimal fragmentation. mdpi.com
In the context of this compound chemistry, MALDI-ToF MS has been used to verify the successful synthesis of various polymer structures. For example, it was used to confirm the end-group functionalization of oligomeric-L-lysines with 10-undecenoyl chloride. rsc.org The spectra provided clear evidence of the covalent attachment of the undecenoyl group. In another study, MALDI-ToF MS was used to characterize polymers synthesized via ADMET polymerization, confirming the expected molecular structures. rsc.org The technique has also been instrumental in the characterization of polypeptide-PEG conjugates, where this compound derivatives were used as initiators. d-nb.info
The following table provides examples of molecular ions observed in MALDI-ToF MS analysis of compounds synthesized using this compound.
| Compound | Calculated m/z [M+K]+ | Experimental m/z [M+K]+ | Reference |
| N-terminus functionalized oligo-L-lysine | 1669.0 | 1668.5 | rsc.org |
| N-terminus functionalized oligo-L-lysine | 1494.7 | 1494.7 | rsc.org |
| N-terminus functionalized oligo-L-lysine | 1518.8 | 1519.0 | rsc.org |
| N-terminus functionalized oligo-L-lysine | 1328.5 | 1328.6 | rsc.org |
Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is often coupled with liquid chromatography (LC-MS). nih.gov It is particularly useful for the analysis of less polar and volatile compounds that are not easily ionized by electrospray ionization (ESI). nih.govddtjournal.com In APCI, the analyte is vaporized and then ionized through ion-molecule reactions with reagent gas ions created by a corona discharge. nih.gov
While direct APCI-MS studies specifically on this compound are not extensively documented, the technique is widely applied to the analysis of fatty acids and their derivatives, a class of compounds to which this compound belongs. google.comcsic.es For instance, LC-APCI-MS is a sensitive method for analyzing unsaturated fatty acids. google.com The derivatization of fatty acids, for example into pentafluorobenzyl esters, followed by GC-APCI-MS analysis, has been shown to be a highly sensitive method for their quantification. nih.gov Given that this compound is an acyl chloride of a fatty acid, APCI-MS is a relevant and powerful tool for its analysis and for the characterization of its reaction products, especially when dealing with complex mixtures. The technique often yields protonated molecules [M+H]+ with minimal fragmentation, which simplifies spectral interpretation. nih.gov In some cases, particularly when chlorinated solvents are used, chloride adduct ions [M+Cl]− can be formed, which can also aid in molecular weight determination. nih.gov
MALDI-ToF Mass Spectrometry
Thermal Analysis Methods
Thermal analysis techniques are crucial for understanding the thermal properties of materials, including their stability, phase transitions, and reaction kinetics. For polymers derived from this compound, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable data. mdpi.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). specificpolymers.com DSC can also be used to study reaction kinetics by measuring the heat evolved during a reaction. nasa.gov
In research involving this compound, DSC is used to characterize the thermal properties of the resulting polymers. For example, in the synthesis of polyesters from glucose and castor oil derivatives (including this compound), DSC was used to study the thermal transitions of the polymers. nsf.gov The technique has also been applied to investigate the curing kinetics of thermosets modified with undecenoyl groups. upc.edu By performing DSC scans at different heating rates, kinetic parameters such as the activation energy of the curing reaction can be determined. researchgate.net
The table below shows representative thermal transition data obtained from DSC analysis of polymers involving this compound derivatives.
| Polymer System | Thermal Transition | Temperature (°C) | Reference |
| Poly(glucarodilactone undecenoate) (PGDLU) | Glass Transition (Tg) | - | nsf.gov |
| Poly(isosorbide undecenoate) (PIU) | Glass Transition (Tg) | - | nsf.gov |
| Usnic Acid-Based Polymer Network (UA-Net-1) | Glass Transition (Tg) | - | rsc.org |
| Usnic Acid-Based Polymer Network (UA-Net-2) | Glass Transition (Tg) | - | rsc.org |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This technique is used to determine the thermal stability of materials and to study their decomposition behavior. tainstruments.com
TGA has been employed to evaluate the thermal stability of various polymers synthesized using this compound. For instance, in a study on sustainable polyesters, TGA revealed that a homopolymer derived from isosorbide (B1672297) and this compound was more thermally stable than one derived from glucarodilactone and this compound, with onset decomposition temperatures of 369 °C and 206 °C, respectively. nsf.gov In another application, lignin (B12514952) was modified with this compound, and TGA was used to assess the thermal stability of the resulting composites. mdpi.com The modification was found to only slightly decrease the thermal stability.
The following table summarizes TGA data for polymers incorporating this compound, highlighting their thermal decomposition characteristics.
| Polymer System | Onset Decomposition Temperature (Td) (°C) | Weight Loss at Td (%) | Reference |
| Poly(glucarodilactone undecenoate) (PGDLU) | 206 | < 5 | nsf.gov |
| Poly(isosorbide undecenoate) (PIU) | 369 | - | nsf.gov |
| Lignin modified with this compound | - | - | mdpi.com |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Reaction Kinetics
Surface Properties Characterization
The interaction of a material with its environment is largely governed by its surface properties. For materials modified with this compound, which often aim to alter hydrophobicity, a thorough characterization of the surface is essential.
Contact Angle Measurements for Wettability Assessment
Contact angle measurement is a fundamental technique to quantify the wettability of a surface, providing a measure of its hydrophobicity or hydrophilicity. oup.com This is particularly relevant in studies involving this compound, which is frequently used to impart hydrophobic properties to various substrates.
In one study, cellulose undecenoyl esters (CUEs) were synthesized and coated onto paper. The unmodified paper was hydrophilic, but after being coated with CUEs, it exhibited hydrophobic properties. mdpi.com The water contact angle of the coated paper ranged from 101° ± 1° to 117° ± 1°. mdpi.com Interestingly, as the coating grammage increased, the surface smoothness also increased, which led to a slight decrease in the contact angle. mdpi.com
Another research effort focused on creating a superhydrophobic fabric through a one-step covalent surface modification using 10-undecenoyl chloride (UC) and n-dodecyl-thiol (DT). nih.govacs.org The resulting fabric achieved a water contact angle (WCA) of approximately 162°. researchgate.net The durability of this superhydrophobic property was demonstrated by its ability to maintain a WCA above 150° even after 20 hours of washing or 100 tape-peeling cycles. acs.org
Further research demonstrated the modification of cellulose with 10-undecenoyl chloride to create an amphiphilic cellulose ester coating (ACEC). nih.gov While microcrystalline cellulose (MCC) is naturally hygroscopic with a contact angle of 0°, the ACEC-coated surface showed significant hydrophobicity with a contact angle of 93 ± 1°. nih.gov The study also investigated contact angle hysteresis (CAH), which provides information about surface heterogeneity and droplet adhesion. The ACEC-modified surface exhibited a higher receding contact angle and lower CAH compared to an unmodified comparison surface, indicating altered droplet interaction dynamics. nih.gov
The influence of the degree of substitution (DS) of undecenoyl groups on cellulose nanowhiskers (CNWs) on wettability has also been explored. Static water contact angles were measured to assess the wetting properties of substrates modified with these CNWs. mpg.de
Below is a table summarizing the contact angle measurements from various studies involving this compound modification.
| Material | Modifying Agent(s) | Contact Angle (°) | Reference |
|---|---|---|---|
| Paper | Cellulose Undecenoyl Esters (CUEs) | 101 - 117 | mdpi.com |
| Fabric | 10-Undecenoyl Chloride (UC) and n-Dodecyl-thiol (DT) | ~162 | researchgate.net |
| Cellulose | 10-Undecenoyl Chloride (Amphiphilic Cellulose Ester Coating - ACEC) | 93 ± 1 | nih.gov |
| Silicon (amine-modified) | t-BOC protected amine | 78.1 | oup.com |
| Silicon (amine-modified, deprotected) | Amine (protonated) | 55.4 | oup.com |
| Silicon (amine-modified, neutralized) | Amine (neutral) | 76.8 | oup.com |
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials at high magnification. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), it also allows for the elemental analysis of the surface, providing a comprehensive understanding of the modified material.
In the development of a superhydrophobic fabric, SEM was used to compare the surface morphology of pristine and modified fabrics. nih.govacs.org The pristine fabric fibers had a smooth surface, whereas the fabric treated with 10-undecenoyl chloride (UC) and n-dodecyl-thiol (DT) exhibited a rougher, "gully-like" structure. nih.govresearchgate.net This increased roughness is a key factor in achieving superhydrophobicity. nih.gov The EDS analysis confirmed the successful grafting of the modifying agents by detecting the presence of sulfur (from n-dodecyl-thiol) and an increase in the carbon to oxygen ratio, indicative of the long alkyl chains from both UC and DT. nih.gov
Another study involving the coating of paper with cellulose undecenoyl esters (CUEs) utilized SEM to observe the formation of a coating film on the paper surface. mdpi.com Obvious film formation was noted at a coating grammage of 6.25 g/m². mdpi.comresearchgate.net This morphological change correlated with the observed changes in surface properties like smoothness and contact angle. mdpi.com
The surface characteristics of membranes impregnated with silver-iron nanoparticles dispersed in 10-undecenoyl chloride were also examined using SEM with EDS. mdpi.com This analysis was crucial for understanding the morphology of the support membranes and the distribution of the nanoparticles. mdpi.com Similarly, SEM-EDS was employed to analyze the elemental composition just beneath the surface of siloxane-based polymer coatings, confirming the presence and distribution of functional moieties. acs.org The technique's ability to probe depths between 0.5 and 3 µm provided complementary information to surface-sensitive techniques like XPS. acs.org
The following table presents a summary of findings from SEM and EDS analyses in this compound-related research.
| Material | Modifying Agent(s) | SEM Findings | EDS Findings | Reference |
|---|---|---|---|---|
| Fabric | 10-Undecenoyl Chloride (UC) and n-Dodecyl-thiol (DT) | Formation of a rough, "gully-like" structure on fibers. | Detection of sulfur; increased carbon to oxygen ratio. | nih.govresearchgate.net |
| Paper | Cellulose Undecenoyl Esters (CUEs) | Formation of a distinct coating film at a certain grammage. | Not specified in the provided context. | mdpi.comresearchgate.net |
| Polysulfone and Cellulose Acetate Membranes | Silver-iron nanoparticles in 10-Undecenoyl Chloride | Characterization of membrane surface morphology. | Analysis of nanoparticle distribution. | mdpi.com |
| Siloxane-based Polymers | Heterocyclic functional groups | Not specified in the provided context. | Confirmed subsurface elemental composition and presence of silicon. | acs.org |
Future Research Directions and Perspectives
Advancements in Green Chemistry Routes for Undecenoyl Chloride Synthesis
The traditional synthesis of this compound involves the use of reagents like thionyl chloride or oxalyl chloride with undecenoic acid. smolecule.com While effective, these methods often generate hazardous byproducts, such as sulfur dioxide and hydrochloric acid, and may require the use of volatile organic solvents, posing environmental and safety concerns. smolecule.comd-nb.info In response, the principles of green chemistry are being applied to develop more sustainable and environmentally benign synthetic routes.
Recent advancements have focused on minimizing waste, using less hazardous chemicals, and improving energy efficiency. One area of exploration is the use of alternative, greener chlorinating agents and catalysts that can operate under milder conditions and reduce the formation of toxic byproducts. Research is also directed towards solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or deep eutectic solvents, which can facilitate easier product separation and catalyst recycling. rsc.orgrsc.org
Expanding the Scope of Polymerization Applications
This compound is a valuable monomer and functionalizing agent in polymer chemistry due to its bifunctional nature, containing both a reactive acyl chloride group and a terminal double bond. smolecule.comchemimpex.com This structure allows for its participation in various polymerization reactions, leading to the creation of polymers with tailored properties. lookchem.com
One significant application is in acyclic diene metathesis (ADMET) polymerization. rsc.orgrsc.org this compound can be used to synthesize α,ω-diene monomers, which then undergo ADMET to form unsaturated polyesters. rsc.org These polyesters can have high molecular weights and their properties can be tuned by copolymerization with other monomers. rsc.org The terminal double bonds in the resulting polymers also offer sites for further modification, such as cross-linking to enhance mechanical properties. rsc.org
Beyond ADMET, this compound is employed in the modification of various polymers to impart specific functionalities. It is used as an acylating reagent for natural polymers like cellulose (B213188) to create cellulose ω-carboxyalkanoates and cellulose 10-undecenoyl esters (CUE). smolecule.comlookchem.comsigmaaldrich.comalkalisci.com This modification can alter the properties of cellulose, for instance, by adjusting the superhydrophobicity of coatings. smolecule.com It is also used to modify synthetic polymers like hyperbranched poly(glycidol), enhancing their properties for applications in coatings and adhesives. lookchem.comsigmaaldrich.comalkalisci.com
The terminal alkene group of this compound is particularly useful for "click" chemistry reactions, such as thiol-ene reactions. This allows for the straightforward introduction of various functional groups onto a polymer backbone, opening up possibilities for creating materials with advanced functions. nih.gov
Novel Functional Materials Development
The unique chemical structure of this compound makes it a key building block in the development of novel functional materials with a wide range of applications. chemimpex.comlookchem.com Its ability to introduce long aliphatic chains with a terminal double bond allows for the precise tuning of material properties.
Antimicrobial and Antifungal Materials: this compound is utilized in the synthesis of materials with inherent antimicrobial and antifungal properties. For instance, it has been used to modify citric acid to create an antifungal monomer. nih.gov This monomer can then be polymerized to form bioadhesives that are effective against bacterial and fungal infections, which is particularly valuable for wound closure and dressings. nih.govgoogle.com The undecylenoyl group, derived from this compound, is thought to contribute to this antimicrobial activity.
Stimuli-Responsive Materials: Researchers have synthesized stimuli-responsive nanoparticles from cellulose derivatives modified with this compound. nih.gov By first creating cellulose 10-undecenoyl ester (CUE), and then further modifying it via thiol-ene reactions, ionic cellulose derivatives can be produced. nih.gov Nanoparticles made from these derivatives can exhibit pH-responsive behavior, changing their size in response to changes in the acidity of their environment. nih.gov This property is highly desirable for applications such as targeted drug delivery.
Superhydrophobic Surfaces: this compound is instrumental in creating superhydrophobic coatings. By reacting it with cellulose, α-cellulose 10-undecenoyl ester (CUE) coatings can be produced. smolecule.com The degree of substitution of the undecenoyl group can be controlled to fine-tune the superhydrophobicity and self-binding strength of the coating. smolecule.com These water-repellent surfaces have potential applications in self-cleaning materials and moisture-resistant packaging.
Self-Healing Polymers: The terminal double bonds introduced by this compound can be exploited in the design of self-healing polymers. These double bonds can participate in cross-linking reactions, such as those initiated by radical formation, which can reform after being broken. This allows the material to autonomously repair damage, extending its lifetime and reliability. mdpi.com
A summary of novel functional materials developed using this compound is presented in the table below.
| Functional Material Type | Precursor/Monomer | Key Functional Group | Application |
| Antimicrobial Bioadhesives | 10-undecenoyl acid modified citric acid | Undecylenoyl group | Wound closure, wound dressing nih.govgoogle.com |
| pH-Responsive Nanoparticles | Cellulose 10-undecenoyl ester (CUE) derivatives | Tertiary amines | Drug delivery nih.gov |
| Superhydrophobic Coatings | α-cellulose 10-undecenoyl ester (CUE) | Undecenoyl ester | Self-cleaning surfaces, moisture barriers smolecule.com |
| Self-Healing Polymers | Polymers with pendant undecylenoyl groups | Terminal C=C double bond | Materials with damage repair capabilities mdpi.com |
Emerging Roles in Interdisciplinary Research Fields
The versatility of this compound has led to its application in a variety of interdisciplinary research fields, bridging chemistry with materials science, biology, and medicine.
Biomedical Applications: In the biomedical field, this compound is used in the synthesis of biocompatible and biodegradable materials. acs.org It is a precursor for creating poly(ethylene glycol)–lipid amphiphiles, which are essential components of micelles and liposomes used in drug delivery systems. lookchem.comsigmaaldrich.comalkalisci.com Its role in creating antifungal and antibacterial bioadhesives is also of significant interest for medical applications like wound healing and tissue engineering. nih.govontosight.ai Furthermore, it is used to modify collagen to create undecylenoyl hydrolyzed collagen, which has potential uses in cosmetics and tissue engineering due to its moisturizing and skin-conditioning properties. ontosight.ai
Nanotechnology: In nanotechnology, this compound is used to functionalize nanoparticles and create nanostructured materials. For example, it has been used to modify cellulose to create stimuli-responsive nanoparticles that can change their properties in response to environmental triggers like pH. nih.gov The ability to attach long hydrocarbon chains to nanochitin using this compound improves its dispersion in organic solvents, facilitating the creation of new nanocomposites. nih.gov
Surface Science: The ability of this compound to modify surfaces and impart properties like superhydrophobicity is a key area of research in surface science. smolecule.com The development of coatings that can repel water has numerous potential applications, from anti-fouling surfaces for marine applications to protective layers for electronics. The terminal double bond also allows for further surface modification through techniques like thiol-ene click chemistry, enabling the creation of multifunctional surfaces. nih.gov
Q & A
Q. What are the key considerations for synthesizing undecenoyl chloride in laboratory settings?
this compound (C₁₁H₁₉OCl, CAS 38460-95-6) is typically synthesized via acyl chlorination of undecenoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Critical factors include:
- Reagent stoichiometry : Excess thionyl chloride (1.5–2 equivalents) ensures complete conversion of the carboxylic acid to the acyl chloride .
- Temperature control : Reactions are conducted under anhydrous conditions at 0–5°C to minimize side reactions (e.g., hydrolysis or polymerization) .
- Purification : Distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) is recommended to isolate high-purity this compound .
Q. How can spectroscopic methods validate the structural integrity of this compound?
- Infrared (IR) spectroscopy : Characteristic peaks at ~1800–1820 cm⁻¹ (C=O stretch of acyl chloride) and ~600–700 cm⁻¹ (C-Cl stretch) confirm functional groups .
- NMR : ¹H NMR should show a terminal alkene proton (δ 5.0–5.5 ppm, multiplet) and a triplet for the α-methylene group (δ 2.8–3.2 ppm) adjacent to the carbonyl .
- Mass spectrometry : Molecular ion [M]⁺ at m/z 202.7 (C₁₁H₁₉OCl) with fragmentation patterns matching the acyl chloride structure .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its corrosive and lachrymatory properties .
- Storage : Store in airtight, moisture-free containers at 2–8°C to prevent hydrolysis to undecenoic acid .
- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal to avoid hazardous reactions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound in esterification reactions?
A 2³ factorial design evaluates three factors (temperature, catalyst concentration, reaction time) at two levels (high/low) to identify optimal conditions :
Q. How do computational models predict the reactivity of this compound in polymer crosslinking applications?
Molecular dynamics (MD) simulations and density functional theory (DFT) can:
Q. What strategies resolve contradictions in kinetic data for this compound hydrolysis?
Discrepancies in reported hydrolysis rates (e.g., pH dependence vs. solvent effects) require:
- Replication studies : Compare hydrolysis kinetics in buffered aqueous vs. aprotic solvents (e.g., THF) .
- Advanced analytical methods : Use stopped-flow spectroscopy to capture transient intermediates .
- Meta-analysis : Aggregate data from multiple studies to identify systematic biases (e.g., temperature calibration errors) .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Lipid conjugation : React this compound with phospholipids (e.g., phosphatidylethanolamine) to create amphiphilic carriers for hydrophobic drugs .
- Click chemistry : Thiol-ene reactions with PEGylated thiols enable biocompatible surface modifications . Validate drug-loading efficiency using HPLC and dynamic light scattering (DLS) .
Methodological Guidelines
Q. How to ensure reproducibility in this compound-based experiments?
- Detailed SOPs : Document reaction parameters (e.g., stirring speed, inert gas flow rate) to minimize variability .
- Batch testing : Characterize multiple synthesis batches via GC-MS to confirm consistency in purity (>98%) .
- Data sharing : Publish raw spectral data and chromatograms in supplementary materials for peer validation .
Q. What interdisciplinary approaches enhance this compound applications in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
